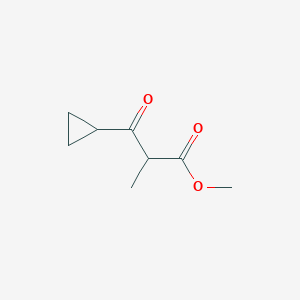

Methyl 3-cyclopropyl-2-methyl-3-oxopropanoate

Cat. No. B8805024

M. Wt: 156.18 g/mol

InChI Key: JKZXAUSQNULIHA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

To a 500 ml round bottomed flask equipped with a magnetic stir bar under N2 atmosphere was

charged methyl 3-cyclopropyl-3-oxopropanoate 1 (39.2 g, 276 mmol), MeI (17.2 ml, 276 mmol)

and K2CO3 (57.2 g, 414 mmol). The mixture was agitated at 25 °C for 16 h. The reaction mixture

was diluted with Et2O (100 ml) and filtered. The solids were rinsed with Et2O (100 ml) and the

filtrate was concentrated to a crude oil. The crude oil was purified by normal phase column

chromatography to give methyl 3-cyclopropyl-2-methyl-3-oxopropanoate 2 in 79% yield.

Yield

79%

Identifiers

Inputs

Step One

|

Name

|

|

|

Quantity

|

276 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(OC)=O)C1CC1

|

Details

Addition Order |

1 |

Step Two

Step Three

|

Name

|

|

|

Quantity

|

414 mmol

|

|

Type

|

reagent

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

Details

Addition Order |

1 |

Setup

Vessel

|

Control Type

|

ROUND_BOTTOM_FLASK

|

|

Setpoint

|

500 mL

|

|

Material

|

UNSPECIFIED

|

Environment

|

Type

|

UNSPECIFIED

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Pressure

|

Control Type

|

UNSPECIFIED

|

|

Atmosphere

|

NITROGEN

|

Measurements

| Type | Time | Pressure |

|---|

Stirring

|

Type

|

STIR_BAR

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was diluted with Et2O (100 mL).

|

FILTRATION

|

Type

|

FILTRATION

|

|

Phase kept

|

filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were rinsed with Et2O (100 mL).

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated to a crude oil.

|

OTHER_CHROMATOGRAPHY

|

Type

|

OTHER_CHROMATOGRAPHY

|

|

Details

|

The crude oil was purified by normal phase column chromatography.

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

O=C(C(C)C(OC)=O)C1CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 79% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |